6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-13-6-8-14(9-7-13)26(24,25)16-11-21-17-10-15(22-23(17)18(16)20)12-4-2-1-3-5-12/h1-11H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSZUPHUSDPWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Aminopyrazoles with β-Dicarbonyl Derivatives
This method involves the reaction of 5-aminopyrazole derivatives with β-keto esters or β-diketones under acidic or basic conditions. For instance, 3-amino-5-(methylthio)-1,2,4-triazole reacts with aromatic aldehydes and ethyl acetoacetate to form 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine intermediates, which are subsequently oxidized to the aromatic system. Adapting this approach, the pyrazolo[1,5-a]pyrimidine core can be constructed using 3-amino-2-phenylpyrazole and a β-keto ester derivative, followed by dehydrogenation.
Key Reaction Conditions :
Multi-Component Reactions (MCRs)
MCRs offer a streamlined pathway by combining three or more reactants in a single pot. A representative example involves the condensation of 3-amino-4-cyanopyrazole , an aldehyde, and a β-keto ester in acetic acid, yielding substituted pyrazolo[1,5-a]pyrimidines. For the target compound, substituting the aldehyde with 4-chlorophenylsulfonyl chloride at a later stage could introduce the sulfonyl moiety.
Advantages :
Introduction of the 4-Chlorophenylsulfonyl Group
The sulfonyl group at position 6 is critical for biological activity. Two principal methods are employed:
Direct Sulfonation via Sulfonyl Chlorides
Treatment of the pyrazolo[1,5-a]pyrimidine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) facilitates sulfonation. This reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, achieving yields of 65–80%.
Mechanistic Insight :
The reaction follows a nucleophilic aromatic substitution (SNAr) pathway, where the electron-deficient pyrimidine ring activates position 6 for sulfonation.
Oxidation of Thioether Precursors
An alternative route involves synthesizing a thioether intermediate (e.g., 6-(methylthio)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine ) and oxidizing it to the sulfonyl derivative using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.
Optimization Data :
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| mCPBA | DCM | 0–25 | 85 |
| H₂O₂ | Acetic Acid | 50–60 | 78 |
This method avoids harsh sulfonation conditions but requires additional steps for thioether synthesis.
Functionalization of the 7-Amino Group
The 7-amino group is introduced either during core assembly or via post-functionalization:
In-Situ Amination During Cyclocondensation
Incorporating a protected amine (e.g., benzylamine ) into the β-keto ester precursor allows direct integration of the amino group during cyclocondensation. Subsequent deprotection (e.g., hydrogenolysis) yields the free amine.
Case Study :
Post-Synthetic Ammonolysis
Reacting a 7-chloro or 7-hydroxy derivative with aqueous ammonia or ammonium acetate under high-pressure conditions introduces the amine.
Conditions :
Comparative Analysis of Synthetic Strategies
The table below evaluates three representative methods for synthesizing 6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine:
| Method | Key Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Sulfonation | Core assembly → Sulfonation → Amine | 52 | 98.5 | High |
| MCR + Oxidation | One-pot MCR → Thioether oxidation | 48 | 97.2 | Moderate |
| Post-Synthetic Ammonolysis | Core → Chlorination → Ammonolysis | 45 | 96.8 | Low |
Insights :
- Cyclocondensation + Sulfonation offers the highest yield and scalability, making it preferable for industrial applications.
- MCR-based routes reduce step count but require optimization to improve yields.
Analytical Characterization and Quality Control
Structural confirmation relies on advanced spectroscopic and crystallographic techniques:
Spectroscopic Data
X-ray Crystallography
While crystallographic data for the target compound remain unpublished, related pyrazolo[1,5-a]pyrimidines exhibit planar heterocyclic cores with dihedral angles of 54.9–87.2° between the pyrimidine and aryl rings.
Analyse Chemischer Reaktionen
6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a versatile building block in organic synthesis. It can be utilized in various chemical transformations, including:
- Oxidation : Can be oxidized to form sulfone derivatives using agents like hydrogen peroxide.
- Reduction : Reduction reactions can yield amine derivatives using sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Undergoes nucleophilic substitutions leading to the formation of various substituted derivatives.
Research highlights significant biological activities attributed to this compound:
-
Anticancer Activity :
- It has shown promising cytotoxic effects against various cancer cell lines such as MCF7 and A549. Notably, studies reported IC₅₀ values of approximately 3.79 µM for MCF7 and 12.50 µM for A549, indicating moderate potency against these cancer types .
- The mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), crucial for cell cycle regulation.
- Antimicrobial Activity :
Medicine
The compound's pharmacological profile suggests potential therapeutic applications:
- Cytotoxicity Against Cancer : Its ability to inhibit specific enzymes linked to cancer progression positions it as a candidate for anticancer drug development.
- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as urease and acetylcholinesterase, which are relevant in various disease contexts .
Industry
In industrial applications, this compound is explored for:
- Material Development : Its unique photophysical properties make it suitable for developing new materials in optoelectronics and other fields.
Anticancer Studies
Recent studies have documented the effectiveness of this compound against various cancer cell lines:
- A study reported significant cytotoxicity against Hep-2 and P815 cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL, respectively .
Antibacterial Studies
In vitro evaluations have demonstrated that the compound effectively inhibits urease activity, showcasing its potential as a therapeutic agent against infections caused by urease-producing bacteria.
Wirkmechanismus
The mechanism of action of 6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific enzymes and molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrimidines are compared to triazolo[1,5-a]pyrimidines, which replace one nitrogen in the pyrazole ring with a triazole. This modification alters planarity and electronic properties, impacting target binding.
Substituent Analysis at Key Positions
Position 6 : Sulfonyl Group Modifications
The sulfonyl group at position 6 influences electronic and steric properties. Comparisons include:
Impact : Bulkier sulfonyl groups (e.g., 4-chlorophenyl) may enhance target specificity but reduce solubility compared to methylsulfonyl analogs.
Position 2 : Aromatic Substituents
The phenyl group at position 2 is compared to other aromatic or alkyl groups:
Impact : Bulky aryl groups (e.g., phenyl) improve binding to hydrophobic pockets, while smaller groups (e.g., methyl) enhance metabolic stability.
Position 7 : Amine Modifications
The primary amine at position 7 is critical for interactions. Variations include:
Impact : Pyridinylmethyl substituents (e.g., in 47) enhance solubility and target engagement via π-π stacking.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chlorine or sulfonyl groups at position 6 enhance stability and binding affinity (e.g., 10c’s methylsulfonyl group ).
- Aromatic Diversity : Fluorophenyl or pyridinyl groups (e.g., in 47 ) improve solubility and target selectivity.
- Core Flexibility : Triazolo analogs (e.g., compound 17 ) show unique microtubule-stabilizing effects, suggesting core-dependent mechanisms.
Data Tables
Table 1: Key Analogs and Properties
Biologische Aktivität
The compound 6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by various research findings and case studies.
- Molecular Formula : C₁₈H₁₄ClN₃O₂S
- Molecular Weight : 373.84 g/mol
- CAS Number : 861209-15-6
Biological Activity Overview
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. The following sections detail specific activities observed in recent studies.
Anticancer Activity
Research has indicated significant anticancer potential for pyrazolo[1,5-a]pyrimidine derivatives, including the compound .
Case Studies
-
Cell Line Studies :
- A study evaluated the compound against several cancer cell lines (A549, MCF7) and reported IC₅₀ values of approximately 3.79 µM for MCF7 and 12.50 µM for A549, indicating moderate potency against these cancer types .
- Another study reported that derivatives of this compound exhibited substantial cytotoxic effects against Hep-2 and P815 cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL , respectively .
- Mechanism of Action :
Antibacterial Activity
The antibacterial properties of this compound have also been explored.
Findings
- In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other bacterial strains .
- The compound's ability to inhibit urease was highlighted, showcasing its potential as an antibacterial agent .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound.
Key Enzyme Targets
- Acetylcholinesterase Inhibition :
- Urease Inhibition :
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines.
| Compound | Structure | IC₅₀ (µM) | Activity |
|---|---|---|---|
| 6-(4-chlorophenyl)sulfonyl derivative | Structure | 3.79 (MCF7) | Anticancer |
| Other derivatives | Structure | 3.25 (Hep-2) | Anticancer |
| Urease inhibitors | Structure | N/A | Antibacterial |
Q & A
Q. How can crystallography resolve ambiguities in binding modes observed in docking studies?
- Methodological Answer : Co-crystallize the compound with target proteins (e.g., PDB: 6XYZ). Refinement via SHELXL and validation with simulated annealing omit maps (e.g., in Phenix) confirm hydrogen bonds (e.g., between sulfonyl oxygen and Thr183 in kinases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
